molecular formula C11H10O2 B1268667 (E)-3-Benzylidenedihydrofuran-2(3H)-one CAS No. 6285-99-0

(E)-3-Benzylidenedihydrofuran-2(3H)-one

Cat. No.: B1268667
CAS No.: 6285-99-0
M. Wt: 174.2 g/mol
InChI Key: TWDMVZSYTMJVEK-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-Benzylidenedihydrofuran-2(3H)-one is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Techniques and Reactions :

    • Liao et al. (2005) discussed the formation of benzo[b]furan-3-carboxylic acid from 3-Benzylidene-Dihydro-Furan-2-One via a Pd(II)-mediated cascade carboxylative annulation, emphasizing the construction of complex structures through novel synthesis techniques (Liao, Smith, Fathi, & Yang, 2005).
    • Morozova et al. (1994) studied the amination and hydroamination reactions of 5-alkyl-3H-furan-2-ones, including 3-Benzylidene derivatives, highlighting their potential in creating diverse organic compounds (Morozova, Sedavkina, & Egorova, 1994).
  • Catalytic and Chemical Properties :

    • The work of Katritzky and Shcherbakova (1996) on the synthesis of dihydro- and α-hydroxytetrahydro-furan derivatives showcases the chemical versatility of furan-based compounds (Katritzky & Shcherbakova, 1996).
    • Markina, Chen, and Larock (2013) developed an efficient method for synthesizing benzofurans, which could be applicable in various synthetic applications (Markina, Chen, & Larock, 2013).
  • Applications in Material Science and Pharmaceuticals :

Mechanism of Action

Future Directions

Benzofuran derivatives, including 3-Benzylidene-Dihydro-Furan-2-One, have shown potential in various therapeutic applications, particularly in the treatment of cancer . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Properties

IUPAC Name

(3Z)-3-benzylideneoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDMVZSYTMJVEK-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1COC(=O)/C1=C\C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.